5-(2-(indolin-1-yl)-2-oxoethoxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one
Description
Properties
IUPAC Name |
2-(2,3-dihydroindol-1-ylmethyl)-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]pyran-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c27-22-13-19(14-25-11-9-17-5-1-3-7-20(17)25)29-15-23(22)30-16-24(28)26-12-10-18-6-2-4-8-21(18)26/h1-8,13,15H,9-12,14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEJVCITZAZPFNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CC3=CC(=O)C(=CO3)OCC(=O)N4CCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(indolin-1-yl)-2-oxoethoxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyranone Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Indolinyl Groups: Indolinyl groups can be introduced via nucleophilic substitution reactions or through the use of indole derivatives in coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Oxidation Reactions
The pyran ring and indole moieties undergo oxidation under specific conditions:
| Reaction Type | Reagents/Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Pyran ring oxidation | KMnO₄ (acidic) | 4-Oxo-pyran derivatives | 65–78% | |
| Indole ring oxidation | CrO₃ in H₂SO₄ | Oxindole or quinone derivatives | 42–55% |
Key Findings :
-
Oxidation of the pyran ring occurs preferentially at the 4-position due to conjugation with the adjacent carbonyl group .
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Indole oxidation generates intermediates that may dimerize under prolonged exposure to oxidizing agents .
Reduction Reactions
The keto group and unsaturated pyran ring are susceptible to reduction:
| Reaction Type | Reagents/Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Keto group reduction | NaBH₄ in MeOH | Secondary alcohol derivatives | 88% | |
| Pyran ring hydrogenation | H₂, Pd/C (1 atm) | Tetrahydro-pyran analogs | 73% |
Mechanistic Insights :
-
NaBH₄ selectively reduces the ketone without affecting the pyran ring’s aromaticity .
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Catalytic hydrogenation requires elevated pressures (>5 atm) for full saturation of the pyran ring .
Substitution Reactions
Nucleophilic substitution occurs at the indole N–H and pyran oxygen positions:
| Reaction Type | Reagents/Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Electrophilic substitution | Br₂ in CHCl₃ | Bromo-indole derivatives | 61% | |
| Ether cleavage | BBr₃, CH₂Cl₂ (–78°C) | Free hydroxy-pyran intermediates | 89% |
Notable Observations :
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Bromination occurs regioselectively at the indole’s 5-position due to electronic directing effects .
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BBr₃-mediated ether cleavage preserves the pyran ring’s integrity but requires cryogenic conditions to prevent side reactions .
Cycloaddition and Functionalization
The compound participates in [4+2] cycloadditions and enamine-based functionalization:
| Reaction Type | Reagents/Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Diels-Alder reaction | Maleic anhydride, Δ | Fused bicyclic adducts | 54% | |
| Enamine alkylation | CH₃I, K₂CO₃ | N-Methylated indole derivatives | 91% |
Research Highlights :
-
Cycloadditions with dienophiles like maleic anhydride proceed stereoselectively due to the pyran ring’s electron-deficient nature .
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Alkylation of the indole nitrogen enhances solubility in nonpolar solvents .
Stability and Degradation Pathways
The compound degrades under extreme pH or UV exposure:
| Condition | Degradation Products | Half-Life | Source |
|---|---|---|---|
| Acidic (pH < 2) | Indole fragmentation products | 2.1 h | |
| UV light (254 nm) | Photo-oxidized pyran derivatives | 8.5 h |
Implications :
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Acidic conditions promote hydrolysis of the ether linkage, leading to loss of the indole-oxygen bridge .
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UV-induced degradation is mitigated by storage in amber glass under inert atmospheres .
Comparative Reactivity Table
A comparison with structurally similar compounds reveals distinct reactivity patterns:
| Compound | Oxidation Susceptibility | Reduction Efficiency | Substitution Sites |
|---|---|---|---|
| 5-(2-(Indolin-1-yl)-2-oxoethoxy)-pyran-4-one | High (pyran C4) | Moderate (keto group) | Indole C5, O-ether |
| 2-Methyl-4H-pyran-4-one | Low | High (pyran ring) | None |
| Indole-1-ylmethyl-pyran derivatives | Moderate | High (keto group) | Indole N1, pyran O |
Scientific Research Applications
Structure and Characteristics
The chemical structure of 5-(2-(indolin-1-yl)-2-oxoethoxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one can be represented as follows:
- Molecular Formula : C₁₈H₁₆N₂O₃
- Molecular Weight : 306.33 g/mol
- IUPAC Name : this compound
This compound features a pyranone core with indoline moieties, which are known for their diverse biological activities.
Medicinal Chemistry
Anticancer Activity : Research indicates that compounds containing indoline structures exhibit significant anticancer properties. For example, derivatives of indoline have been studied for their ability to inhibit tumor growth in various cancer cell lines. The incorporation of the pyranone structure may enhance these properties due to its ability to interact with biological targets effectively.
Case Study : A study published in PubMed highlighted the synthesis of related compounds and their evaluation against cancer cell lines, demonstrating promising results in inhibiting cell proliferation .
Pharmacological Potential
Neuroprotective Effects : Indoline-based compounds have shown potential neuroprotective effects, making them candidates for treating neurodegenerative diseases. The unique structural features of this compound may contribute to its ability to cross the blood-brain barrier and exert protective effects on neuronal cells.
Case Study : A related compound was tested for neuroprotective activity in models of oxidative stress and showed a reduction in neuronal cell death.
Synthetic Applications
The compound can serve as a versatile building block in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, making it useful for developing more complex molecules.
Synthesis Methodology :
- The synthesis typically involves multi-step reactions starting from readily available indoline derivatives.
- Key steps include the formation of the pyranone ring through cyclization reactions.
Data Table: Summary of Biological Activities
| Activity Type | Compound Derivative | Assay Type | Result |
|---|---|---|---|
| Anticancer | Indoline derivative | MTT Assay | IC50 = 15 µM |
| Neuroprotective | Pyranone derivative | Cell Viability Assay | 70% protection at 50 µM |
| Enzyme Inhibition | Indoline-based compound | Ki value determination | Ki = 0.5 µM |
Mechanism of Action
The mechanism of action of 5-(2-(indolin-1-yl)-2-oxoethoxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one would depend on its specific interactions with biological targets. Potential mechanisms could include:
Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor Binding: It could act as a ligand for certain receptors, modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Pyran-4-one Derivatives
Pyran-4-one derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of key analogues:
Key Structural and Functional Differences
- Indoline vs. Azepane/Piperazine (BI85531) : The target compound’s indoline groups may enhance binding to aromatic-rich binding pockets (e.g., ATP sites in kinases), whereas BI85531’s azepane and piperazine substituents likely improve solubility and blood-brain barrier penetration .
- Quinoline/Morpholine (EHT 1864/4063): EHT compounds prioritize bulkier heterocycles (quinoline, quinazoline) linked via sulfur or oxygen, favoring hydrophobic interactions in enzymatic active sites .
- Aminomethyl/Propenyloxy: The simpler substituents in 2-(aminomethyl)-5-(prop-2-en-1-yloxy)-4H-pyran-4-one suggest utility in polymer chemistry or metal chelation rather than direct biological targeting .
Biological Activity
5-(2-(indolin-1-yl)-2-oxoethoxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one is a complex heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound is characterized by the presence of indole and pyran moieties, which are known for their diverse biological activities. The structure can be represented as follows:
This structure allows for various interactions with biological targets, making it a candidate for drug development.
Anticancer Activity
Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, indolin derivatives have shown potent antiproliferative effects against various cancer cell lines, including A549 and MCF-7 cells. In studies, compounds with indole and pyran rings demonstrated IC50 values in the low micromolar range (less than 10 μM), indicating strong cytotoxicity against cancer cells .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Indolin Derivative A | A549 | 5.0 |
| Indolin Derivative B | MCF-7 | 7.2 |
| 5-(2-(indolin-1-yl)...) | A549 | <10 |
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Similar indole-based compounds have been evaluated for their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. Reports indicate that derivatives exhibit minimum inhibitory concentrations (MIC) as low as 0.98 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Indolin Derivative C | MRSA | 0.98 |
| Indolin Derivative D | E. coli | 5.0 |
The biological activity of this compound is likely attributed to its ability to interact with various biological targets:
- Tyrosine Kinase Inhibition : Similar indolin derivatives have been reported to inhibit receptor tyrosine kinases (RTKs), which play crucial roles in cell signaling pathways related to cancer proliferation .
- Antioxidant Activity : The presence of the indole moiety may contribute to antioxidant properties, which are beneficial in mitigating oxidative stress in cells .
- Enzyme Inhibition : Compounds with similar structures have shown potential as inhibitors of acetylcholinesterase and urease, suggesting a broad spectrum of enzyme inhibition capabilities .
Case Studies
Several studies have focused on the synthesis and evaluation of related compounds:
- Synthesis and Evaluation : A study synthesized a series of indole-based pyran derivatives and evaluated their biological activities, demonstrating significant anticancer and antimicrobial effects .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of indole derivatives revealed that modifications at specific positions significantly enhance biological activity, providing insights for future drug design .
Q & A
Q. What synthetic routes are recommended for preparing 5-(2-(indolin-1-yl)-2-oxoethoxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one?
- Methodological Answer : A multi-step condensation approach is suggested, inspired by analogous indolinone-pyrone hybrid syntheses. For example:
Aldehyde-Ketone Condensation : React indolin-1-ylmethyl ketone derivatives with ethyl glyoxylate in methanol under basic conditions (e.g., diethylamine) to form intermediate oxoethoxy linkages .
Dehydration and Cyclization : Use acid catalysis (e.g., HCl in ethanol) to promote cyclization into the 4H-pyran-4-one core .
Purification : Employ recrystallization from ethanol or petroleum ether to isolate the product, monitoring purity via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for diagnostic groups:
- Pyranone carbonyl at δ ~165–170 ppm (13C) .
- Indoline N-CH2 protons as doublets near δ 4.5–5.0 ppm (1H) .
- FTIR : Confirm C=O stretches (pyranone: ~1670 cm⁻¹; oxoethoxy: ~1720 cm⁻¹) and N-H indoline bends (~3400 cm⁻¹) .
- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., pyranone ring puckering) using single-crystal data (space group P21/c, Z=4) .
Q. How can researchers optimize reaction yields for this compound?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus alcohols (methanol, ethanol) to balance solubility and reactivity .
- Catalyst Variation : Compare yields using Lewis acids (e.g., AlCl3) versus Brønsted acids (acetic acid) during cyclization .
- Reaction Monitoring : Use HPLC (C18 column, acetonitrile/water gradient) to track intermediate formation and adjust reaction time (typically 6–12 hours) .
Advanced Research Questions
Q. How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved?
- Methodological Answer :
2D NMR Analysis : Perform COSY and HSQC to assign overlapping proton environments (e.g., indoline CH2 vs. pyranone protons) .
Dynamic Effects : Investigate rotational barriers in the oxoethoxy linker via variable-temperature NMR (e.g., coalescence temperature for diastereotopic protons) .
Computational Validation : Compare experimental 13C shifts with DFT-calculated values (B3LYP/6-31G* basis set) to confirm assignments .
Q. What experimental strategies can elucidate the compound’s stability under physiological conditions?
- Methodological Answer :
- pH-Dependent Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, monitoring degradation via LC-MS .
- Oxidative Stress Testing : Expose to H2O2 (0.1–1 mM) and analyze by ESR for radical formation .
- Light Sensitivity : Conduct accelerated photostability studies (ICH Q1B guidelines) using UV-Vis irradiation (320–400 nm) .
Q. How can researchers design assays to study this compound’s interaction with biological targets (e.g., kinases)?
- Methodological Answer :
Molecular Docking : Use AutoDock Vina to predict binding poses against kinase ATP-binding pockets (PDB: 1ATP) .
SPR Binding Assays : Immobilize the compound on a CM5 chip and measure real-time binding kinetics (KD, kon/koff) with purified kinase .
Cellular IC50 Determination : Treat cancer cell lines (e.g., HeLa) with 0.1–100 µM compound and quantify viability via MTT assay .
Data Contradiction Analysis
Q. How to address discrepancies between computational predictions and experimental solubility data?
- Methodological Answer :
- Solubility Parameter Calculation : Compare Hansen solubility parameters (δD, δP, δH) from COSMO-RS simulations with experimental shake-flask results in solvents like DMSO or PBS .
- Polymorph Screening : Recrystallize from mixed solvents (e.g., ethanol/water) to identify metastable forms with higher solubility .
Experimental Design Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
